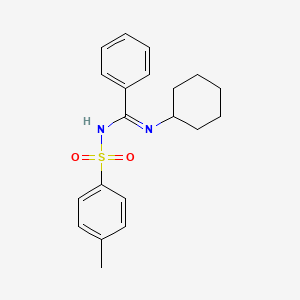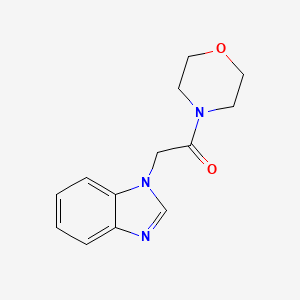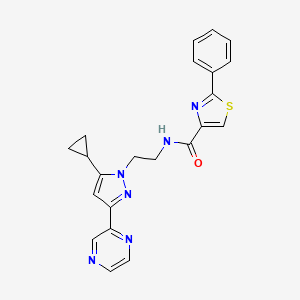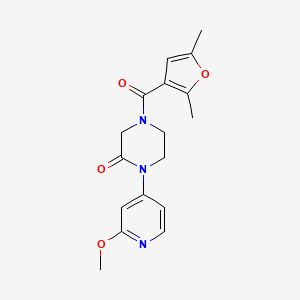
4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as DMF-PyP, is a novel compound that has gained attention in the field of biomedical research due to its potential therapeutic applications.
作用機序
The mechanism of action of 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is complex and involves multiple pathways. In neurodegenerative diseases, 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one acts as an antioxidant and anti-inflammatory agent by activating the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway and inhibiting the NF-κB signaling pathway. In cancer, 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In inflammation, 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have various biochemical and physiological effects, depending on the specific application. In neurodegenerative diseases, 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one reduces oxidative stress and inflammation, as well as improves mitochondrial function. In cancer, 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibits the growth and metastasis of cancer cells, induces apoptosis, and suppresses angiogenesis. In inflammation, 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of NF-κB signaling pathway.
実験室実験の利点と制限
4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, one of the limitations is the lack of in vivo studies, which limits the understanding of its pharmacokinetics and pharmacodynamics.
将来の方向性
For 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one research include the development of novel drug delivery systems, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications in other biomedical fields. Additionally, further studies are needed to elucidate the underlying mechanisms of 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in various diseases and to optimize its therapeutic efficacy.
合成法
4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one can be synthesized through a multistep process, which involves the reaction of 2-methoxypyridine-4-carboxylic acid with 2,5-dimethylfuran-3-carboxylic acid, followed by the coupling with piperazine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The final product can be obtained through purification using column chromatography.
科学的研究の応用
4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been studied for its potential therapeutic applications in various biomedical fields, including neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has shown neuroprotective effects by reducing oxidative stress and inflammation, as well as improving mitochondrial function. In cancer, 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been found to inhibit the growth and metastasis of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation, 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB signaling pathway.
特性
IUPAC Name |
4-(2,5-dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11-8-14(12(2)24-11)17(22)19-6-7-20(16(21)10-19)13-4-5-18-15(9-13)23-3/h4-5,8-9H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBUFZWPFFEFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Ethyl-N-[2-oxo-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2865004.png)
![(3Z)-1-(4-fluorobenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865005.png)
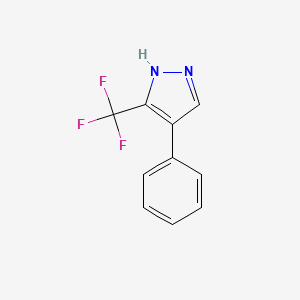
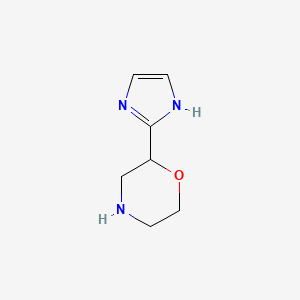
![2-(3-methoxybenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2865010.png)

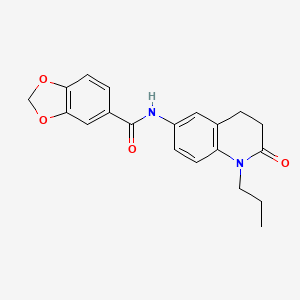
![4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzenecarboxylic acid](/img/structure/B2865014.png)
![(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2865017.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2865019.png)
